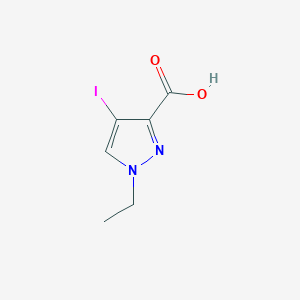

1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid” are not detailed in the available resources.Aplicaciones Científicas De Investigación

Novel Synthetic Routes

Research efforts have demonstrated the efficient synthesis of pyrazolo[3,4-b]pyridine products from pyrazole derivatives, showcasing methods that might be applicable to the synthesis of compounds involving 1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid. For instance, Ghaedi et al. (2015) achieved novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, suggesting a potential pathway for the synthesis of complex molecules from similar pyrazole carboxylic acids (Ghaedi et al., 2015).

Material Science Applications

Pyrazolecarboxylic metal organic frameworks have been synthesized for various applications, including electrochemiluminescence. Feng et al. (2016) synthesized transition metal complexes with pyrazoledicarboxylic acid derivatives, demonstrating high electrochemiluminescence intensity in DMF solution. This indicates that derivatives of pyrazole-3-carboxylic acid could be valuable in developing new materials with specific electronic or optical properties (Feng et al., 2016).

Pharmacological Research

While direct applications in pharmacology for 1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid are not explicitly mentioned, research on similar compounds hints at potential biological activities. Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, suggesting a pathway for the development of compounds for optical limiting applications. This highlights the possibility of exploring the pharmacological properties of pyrazole-3-carboxylic acid derivatives in the context of drug design and biological applications (Chandrakantha et al., 2013).

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it’s reasonable to expect that research into pyrazole derivatives, including “1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid”, will continue to be a significant area of interest in the future.

Mecanismo De Acción

Target of Action

Pyrazole derivatives have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific derivative and its functional groups.

Mode of Action

It is known that pyrazole derivatives interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity .

Biochemical Pathways

These could include pathways related to inflammation, cell proliferation, oxidative stress, and various metabolic processes .

Result of Action

These could include modulation of protein function, alteration of cellular signaling pathways, and changes in cell proliferation and survival .

Propiedades

IUPAC Name |

1-ethyl-4-iodopyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOCLMRWNZNMOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-4-iodo-1H-pyrazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(4-fluorophenyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B494966.png)

![1-(4-Bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)thio]ethanone](/img/structure/B494968.png)

![1-ethyl-N-(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494971.png)

![2-amino-4-(2-thienyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B494976.png)

![2-Ethyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B494978.png)

![1-ethyl-6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B494979.png)

![1-ethyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B494982.png)

![N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B494985.png)